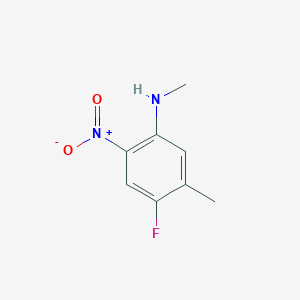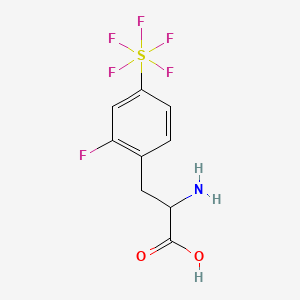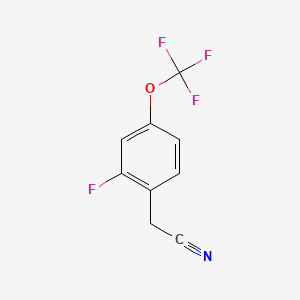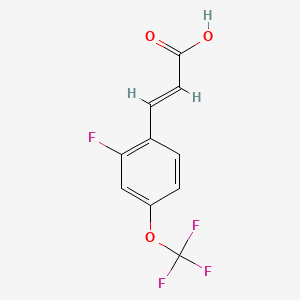
2-Fluoro-4-(trifluoromethoxy)cinnamic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-(trifluoromethoxy)cinnamic acid is C10H6F4O3. Its molecular weight is 250.15 . The IUPAC name is (2E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]-2-propenoic acid .Physical And Chemical Properties Analysis
This compound is a white, odorless crystalline solid. It has a molecular weight of 250.15 . The compound should be stored in a well-ventilated place, with the container kept tightly closed .Applications De Recherche Scientifique
Kinetics of Photodimerisation Reactions
- 2-Fluoro-4-(trifluoromethoxy)cinnamic acid and its derivatives are studied for their photodimerisation reactions. The kinetics of these reactions have been investigated using infrared microspectroscopy. It was found that the reactions do not proceed to 100% yield, indicating the formation of isolated monomers within the solid that cannot react. These findings provide insight into the reaction mechanisms and efficiencies of these compounds (Jenkins et al., 2006).
Antineoplastic Actions in Breast Cancer Cells
- Certain cinnamic acid dimers, including derivatives of this compound, exhibit higher cytotoxicity in breast cancer cells compared to non-tumorigenic cells. These dimers show potential as a novel class of antineoplastic compounds, indicating their significance in cancer research (Hunke et al., 2018).
Synthesis of Aromatic and Heteroaromatic Compounds
- The derivatives of this compound are used in the synthesis of diverse trifluoromethyl-substituted aromatic and heteroaromatic compounds. These compounds are vital as starting materials for creating fluorinated amino acids, anilines, and aliphatic amines, which have applications in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).
Structural Landscape Exploration
- Mono- and difluorocinnamic acids, including this compound, are used to explore the structural landscape of β-cinnamic acid. This research utilizes computational crystal structure prediction combined with experimental data points to understand the structural variations influenced by geometrical and chemical factors (Chakraborty & Desiraju, 2018).
Photoreactive Zinc(II) Complexes
- This compound derivatives are involved in the study of photoreactive Zn(II) complexes. These complexes show unique properties and have implications for the development of advanced functional materials (Yadava & Vittal, 2019).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
(E)-3-[2-fluoro-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F4O3/c11-8-5-7(17-10(12,13)14)3-1-6(8)2-4-9(15)16/h1-5H,(H,15,16)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRCNSVSBCJRTF-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



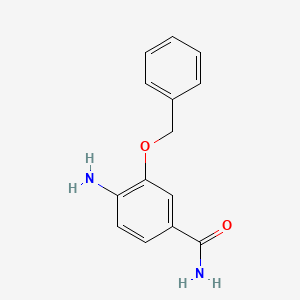

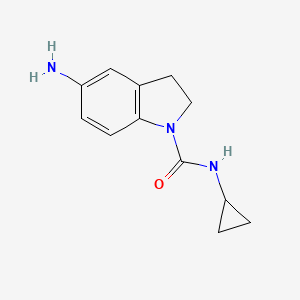
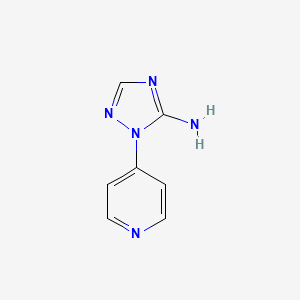
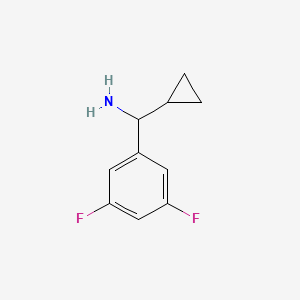
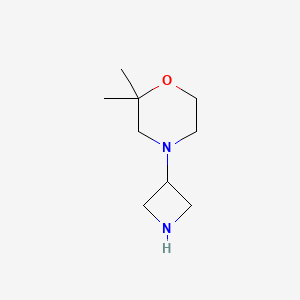
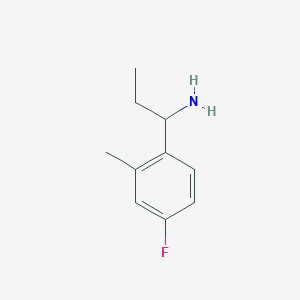
![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-phenyl-3-(2-phenylethyl)-](/img/structure/B1399786.png)
